molecular formula C14H27NO B14192960 Morpholine, 4-(1,1-dipropyl-3-butenyl)- CAS No. 835654-20-1

Morpholine, 4-(1,1-dipropyl-3-butenyl)-

Cat. No.: B14192960
CAS No.: 835654-20-1
M. Wt: 225.37 g/mol
InChI Key: YNRQGEPUAGNPKF-UHFFFAOYSA-N
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Description

Morpholine, 4-(1,1-dipropyl-3-butenyl)- is a chemical compound with a morpholine ring substituted at the 4-position by a 1,1-dipropyl-3-butenyl group. This compound is part of the morpholine family, which is known for its applications in various fields such as pharmaceuticals, agrochemicals, and industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholine, 4-(1,1-dipropyl-3-butenyl)- typically involves the reaction of morpholine with a suitable alkylating agent. One common method is the alkylation of morpholine with 1,1-dipropyl-3-butenyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of Morpholine, 4-(1,1-dipropyl-3-butenyl)- can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Morpholine, 4-(1,1-dipropyl-3-butenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be substituted by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

Morpholine, 4-(1,1-dipropyl-3-butenyl)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals, surfactants, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of Morpholine, 4-(1,1-dipropyl-3-butenyl)- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. It can also interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • Morpholine, 4-(1-oxo-2-butenyl)-
  • Morpholine, 4-(1-oxo-3-butenyl)-
  • 4-(1,3-Butadienyl)morpholine

Uniqueness

Morpholine, 4-(1,1-dipropyl-3-butenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

835654-20-1

Molecular Formula

C14H27NO

Molecular Weight

225.37 g/mol

IUPAC Name

4-(4-propylhept-1-en-4-yl)morpholine

InChI

InChI=1S/C14H27NO/c1-4-7-14(8-5-2,9-6-3)15-10-12-16-13-11-15/h4H,1,5-13H2,2-3H3

InChI Key

YNRQGEPUAGNPKF-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)(CC=C)N1CCOCC1

Origin of Product

United States

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